molecular formula C18H15N3O5S B3700574 ETHYL 2-{[1-(2-NITROBENZOYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETATE

ETHYL 2-{[1-(2-NITROBENZOYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETATE

Cat. No.: B3700574
M. Wt: 385.4 g/mol
InChI Key: JWHXLOCQZVHRBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-{[1-(2-NITROBENZOYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETATE is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a nitrobenzoyl group and a benzodiazolyl moiety, which are linked through a sulfanyl acetate bridge. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[1-(2-NITROBENZOYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group is introduced via a nitration reaction, where the benzodiazole intermediate is treated with a nitrating agent such as nitric acid.

    Formation of the Sulfanyl Acetate Bridge: The final step involves the formation of the sulfanyl acetate bridge by reacting the nitrobenzoyl-substituted benzodiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[1-(2-NITROBENZOYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid, which can then undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of carboxylic acid derivatives.

Scientific Research Applications

ETHYL 2-{[1-(2-NITROBENZOYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of ETHYL 2-{[1-(2-NITROBENZOYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The benzodiazole moiety can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

ETHYL 2-{[1-(2-NITROBENZOYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETATE can be compared with other similar compounds, such as:

    ETHYL 2-{[1-(4-NITROBENZOYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETATE: Differing in the position of the nitro group on the benzoyl ring.

    ETHYL 2-{[1-(2-AMINOBENZOYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETATE: Featuring an amino group instead of a nitro group.

    ETHYL 2-{[1-(2-NITROBENZOYL)-1H-1,3-BENZIMIDAZOL-2-YL]SULFANYL}ACETATE: Containing a benzimidazole moiety instead of a benzodiazole moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[1-(2-nitrobenzoyl)benzimidazol-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S/c1-2-26-16(22)11-27-18-19-13-8-4-6-10-15(13)20(18)17(23)12-7-3-5-9-14(12)21(24)25/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHXLOCQZVHRBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 2-{[1-(2-NITROBENZOYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETATE
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ETHYL 2-{[1-(2-NITROBENZOYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETATE
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ETHYL 2-{[1-(2-NITROBENZOYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETATE
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ETHYL 2-{[1-(2-NITROBENZOYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETATE
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ETHYL 2-{[1-(2-NITROBENZOYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETATE
Reactant of Route 6
ETHYL 2-{[1-(2-NITROBENZOYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETATE

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